2-(2,6-Dioxopiperidin-3-yl)acetic acid

PROTAC CRBN Ligand Synthetic Chemistry

2-(2,6-Dioxopiperidin-3-yl)acetic acid is a minimal, hydrolytically stable glutarimide CRBN ligand purpose-built for PROTAC and molecular glue degrader development. Unlike thalidomide-based analogs that degrade in cell culture media, this 2,6-dioxopiperidin-3-yl core ensures consistent target engagement and reliable degradation data. Its free carboxylic acid permits direct, facile conjugation to amine-terminated linkers via standard peptide coupling, enabling rapid optimization of linker geometry and degrader efficiency. With a molecular weight of only 171.15 g/mol, it is a cost-effective, synthetically tractable building block for both discovery-scale synthesis and process scale-up. Available in high purity (≥98%) to minimize purification burden during PROTAC assembly.

Molecular Formula C7H9NO4
Molecular Weight 171.152
CAS No. 24866-83-9
Cat. No. B2527443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)acetic acid
CAS24866-83-9
Molecular FormulaC7H9NO4
Molecular Weight171.152
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1CC(=O)O
InChIInChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12)
InChIKeyODNHMNRAYLJHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9): A Glutarimide Acetic Acid Building Block for PROTACs and CRBN Modulators


2-(2,6-Dioxopiperidin-3-yl)acetic acid is a glutarimide-based small molecule with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol . This compound serves as a key synthetic intermediate and building block, distinguished by its 2,6-dioxopiperidin-3-yl (glutarimide) core—a pharmacophore essential for binding to the cereblon (CRBN) E3 ubiquitin ligase . Its primary utility lies in the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders, where it provides the CRBN-recruiting ligand component .

Why 2-(2,6-Dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) Is Not Interchangeable with Other CRBN Ligands or PROTAC Building Blocks


In the context of PROTAC design and CRBN-mediated targeted protein degradation, 2-(2,6-dioxopiperidin-3-yl)acetic acid is not a simple, generic substitute for other thalidomide analogs or CRBN ligands. Its structural simplicity—lacking the phthalimide ring found in thalidomide—affords a distinct profile in terms of synthetic accessibility, linker conjugation chemistry, and downstream degrader optimization [1]. While thalidomide-based ligands like thalidomide-acid (CAS 1061605-21-7) are widely used, they suffer from inherent hydrolytic instability in cell culture media, which can lead to reduced activity and increased cytotoxicity [2]. In contrast, the minimal glutarimide core of 2-(2,6-dioxopiperidin-3-yl)acetic acid provides a more stable and versatile foundation for constructing custom PROTACs with tailored physicochemical and degradation properties [3]. Direct substitution with a phthalimide-containing analog would fundamentally alter the linker geometry, solubility, and potentially the degradation efficiency, underscoring the need for empirical, comparator-driven selection.

Quantitative Differentiation of 2-(2,6-Dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) Against Close Analogs for PROTAC Synthesis


Structural Divergence from Thalidomide-Acid: A Minimal Glutarimide Core for Improved Synthetic Accessibility and Linker Conjugation

2-(2,6-Dioxopiperidin-3-yl)acetic acid lacks the phthalimide ring present in the widely used CRBN ligand Thalidomide-Acid (CAS 1061605-21-7) . This structural simplification reduces molecular weight by 161.12 g/mol (from 332.26 g/mol to 171.15 g/mol) and eliminates a known site of hydrolytic instability [1]. The presence of a free carboxylic acid directly on the glutarimide core provides a more direct and flexible handle for conjugation to diverse linkers, enabling the synthesis of PROTACs with optimized linker geometry and physicochemical properties .

PROTAC CRBN Ligand Synthetic Chemistry

Avoidance of Thalidomide-Associated Hydrolytic Instability: A Key Advantage for Cell-Based Assays

Thalidomide and its analogs are known to undergo rapid hydrolysis in commonly used cell culture media, which can compromise the activity and interpretability of PROTAC-based experiments [1]. A comparative study demonstrated that a thalidomide-based PROTAC exhibited 2000-fold higher cytotoxicity in KOPT-K1 cells compared to a phenyl dihydrouracil (PD)-based PROTAC, an effect attributed in part to the instability of the thalidomide-derived CRBN ligand [1]. 2-(2,6-Dioxopiperidin-3-yl)acetic acid, lacking the labile phthalimide ring, is expected to exhibit superior chemical stability, mitigating the confounding effects of ligand degradation and enhancing the reliability of cellular degradation assays [2].

PROTAC Stability Cellular Assay Degrader Optimization

Purity and Quality Control: Achieving ≥98% HPLC Purity for Reproducible PROTAC Synthesis

Commercially available 2-(2,6-dioxopiperidin-3-yl)acetic acid, or its direct derivatives, are supplied with a high level of purity suitable for demanding PROTAC research. For example, TCE35031, a structurally related thalidomide analog, is supplied with ≥98% purity by HPLC . Similarly, Thalidomide-Acid is offered with ≥95% purity . While specific purity data for the target compound itself may vary by vendor, the available standards for this class of compounds underscore the expectation of high purity, which is critical for minimizing impurities that could interfere with protein degradation assays and for ensuring the reproducibility of synthetic steps.

PROTAC Synthesis Chemical Purity Quality Control

Documented Use as a Key Intermediate in Patented PROTACs and Pharmaceutical Compositions

The compound and its derivatives are explicitly claimed and exemplified as key intermediates in patents covering novel pharmaceutical compositions and PROTAC molecules. For instance, US Patent 11,840,526 describes compositions comprising compounds of formula (I) with an HPLC purity of ≥95% or ≥99%, where the core structure includes the 2,6-dioxopiperidin-3-yl moiety [1]. Additionally, patent literature extensively describes the use of thalidomide-acid and related glutarimide acetic acids as precursors for PROTACs that hijack cereblon as the E3 ligase component [2]. This intellectual property landscape validates the utility and commercial relevance of this chemical space.

PROTAC Patented Synthesis Pharmaceutical Composition

Recommended Application Scenarios for 2-(2,6-Dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) in PROTAC Development


Synthesis of Custom PROTACs Requiring a Minimal CRBN Ligand and Direct Carboxylic Acid Conjugation

For research groups developing novel PROTACs, 2-(2,6-dioxopiperidin-3-yl)acetic acid is the optimal choice when a minimal, stable CRBN ligand is desired. Its free carboxylic acid allows for direct, facile conjugation to a wide variety of amine-terminated linkers via standard peptide coupling chemistry . This scenario is particularly relevant when the goal is to optimize linker length and composition to achieve maximal degradation efficiency and minimize off-target effects, as the compound's small size and lack of a bulky phthalimide ring provide greater flexibility in PROTAC design .

Developing Degraders with Improved Cellular Stability Compared to Thalidomide-Based PROTACs

In cellular assays where PROTAC stability is paramount, 2-(2,6-dioxopiperidin-3-yl)acetic acid is a superior starting material. Thalidomide-based PROTACs are prone to hydrolysis, which can lead to variable activity and confounding toxicity . By utilizing this glutarimide acetic acid, researchers can construct degraders that are expected to exhibit enhanced chemical stability, leading to more reliable and interpretable data on target engagement and protein degradation dynamics .

Scale-Up and Process Chemistry for PROTAC Manufacturing

For process chemists involved in the scale-up and manufacturing of PROTAC candidates, 2-(2,6-dioxopiperidin-3-yl)acetic acid offers a synthetically tractable and cost-effective building block. Its simple structure, with a molecular weight of only 171.15 g/mol, reduces the complexity and cost of synthesis compared to larger, more elaborate CRBN ligands . Furthermore, the availability of the compound and its derivatives with high purity (≥98% by HPLC) ensures consistent quality and minimizes the need for extensive purification during large-scale PROTAC assembly . The extensive patent literature covering this chemical space further de-risks its use in commercial development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dioxopiperidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.